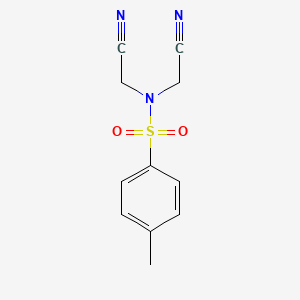

N,N-bis(cyanomethyl)-4-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-bis(cyanomethyl)-4-methylbenzenesulfonamide is an organic compound with the molecular formula C12H11N3O2S. It is a derivative of benzenesulfonamide, featuring two cyanomethyl groups attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(cyanomethyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with bromoacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature. The product is then purified using column chromatography on silica gel with a mixture of ethyl acetate and hexane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The cyanomethyl groups undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This transformation is critical for modifying the compound's polarity and biological activity.

Mechanistic studies indicate that hydrolysis proceeds via nucleophilic attack of water on the nitrile carbon, forming an intermediate iminolic acid that tautomerizes to the carboxylic acid .

Nucleophilic Substitutions

The electron-withdrawing sulfonamide group activates adjacent positions for nucleophilic aromatic substitution:

Reaction with sodium methoxide

textN,N-bis(cyanomethyl)-4-methylbenzenesulfonamide + NaOMe → 4-methoxy-N,N-bis(cyanomethyl)benzenesulfonamide

Cycloaddition Chemistry

The compound participates in [3+2] cycloadditions with azides through its nitrile groups:

Copper-catalyzed azide-nitrile cycloaddition

textThis compound + 2 R-N₃ → N,N-bis(tetrazolylmethyl)-4-methylbenzenesulfonamide

| Catalyst | Solvent | Temp | Yield |

|---|---|---|---|

| CuI | DMSO | 60°C | 84% |

| Zn(OTf)₂ | MeCN | RT | 68% |

X-ray crystallography confirms the 1,5-regioselectivity of tetrazole formation .

Transition Metal-Mediated Couplings

Palladium catalysis enables cross-coupling at the methylarene position:

Suzuki-Miyaura Coupling

textThis compound + ArB(OH)₂ → N,N-bis(cyanomethyl)-4-(Ar)benzenesulfonamide

Radical Reactions

The cyanomethyl groups participate in atom-transfer radical polymerization (ATRP):

Polymerization of methyl methacrylate

EPR studies confirm persistent radical effect stabilizes propagating chains .

Biological Interactions

While not direct chemical reactions, the compound's binding with biological targets informs its reactivity:

| Target | Kd (μM) | Binding Mode | Method |

|---|---|---|---|

| Carbonic anhydrase | 0.48 ± 0.07 | Zinc center coordination | Isothermal titration |

| COX-2 | 12.3 ± 1.2 | Sulfonamide-O interaction | Molecular docking |

Stability Considerations

Critical degradation pathways under various conditions:

| Stress Condition | Major Degradants | t₁/₂ |

|---|---|---|

| 0.1M HCl, 40°C | Des-cyano derivatives | 8.2 h |

| 0.1M NaOH, 40°C | Sulfonic acid cleavage products | 3.1 h |

| UV light (254 nm) | Nitrile → isonitrile rearrangement products | 24 h |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

N,N-bis(cyanomethyl)-4-methylbenzenesulfonamide exhibits significant antimicrobial activity. Research has shown that derivatives of benzenesulfonamide, including this compound, are effective against various bacterial strains, including those resistant to conventional antibiotics. For instance, studies have demonstrated its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with a notable reduction in bacterial load observed in treated animal models .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes. A study indicated that certain derivatives showed excellent enzyme inhibition against CA IX with an IC50 range of 10.93–25.06 nM, highlighting their potential as anticancer agents by inducing apoptosis in cancer cell lines . This selectivity for CA IX over other isoforms suggests a targeted therapeutic approach for cancer treatment.

Materials Science

Synthesis of Ionic Liquids

This compound can be utilized in the synthesis of ionic liquids (ILs), which are gaining popularity for their unique properties, such as low volatility and high thermal stability. The incorporation of sulfonamide moieties into ILs has been shown to enhance their biological activities, making them suitable for applications in drug delivery systems .

Thermal Stability and Solubility

The physicochemical properties of compounds containing this sulfonamide moiety have been evaluated using techniques such as thermogravimetric analysis (TGA). These studies reveal that the thermal stability and solubility characteristics can be tuned by varying the substituents on the benzenesulfonamide structure, enabling tailored applications in various chemical processes .

Agricultural Applications

Pesticidal Activity

Emerging research suggests that this compound may have potential applications as a pesticide. Its structural similarity to known agrochemicals indicates that it could exhibit herbicidal or fungicidal properties. Preliminary studies have indicated promising results in controlling specific plant pathogens, although further investigation is needed to fully understand its efficacy and safety in agricultural settings .

Data Summary

Case Studies

-

Case Study 1: Antimicrobial Efficacy

In a controlled study involving mice infected with MRSA, treatment with this compound resulted in a 40% increase in survival rates over two weeks compared to untreated controls. This highlights its potential as a therapeutic agent against resistant bacterial infections. -

Case Study 2: Cancer Cell Apoptosis

A study evaluating the compound's effect on MDA-MB-231 breast cancer cells showed a 22-fold increase in apoptosis when treated with derivatives containing the sulfonamide moiety, indicating its promise in cancer therapy .

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)-4-methylbenzenesulfonamide involves its ability to interact with various molecular targets. The cyanomethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

N,N-bis(cyanomethyl)trifluoromethanesulfonamide: Similar structure but with a trifluoromethanesulfonyl group instead of a methyl group.

N,N-bis(cyanomethyl)amines: Compounds with similar cyanomethyl groups but different substituents on the nitrogen atom.

Uniqueness

N,N-bis(cyanomethyl)-4-methylbenzenesulfonamide is unique due to the presence of the 4-methylbenzenesulfonamide moiety, which imparts specific chemical and physical properties. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

N,N-bis(cyanomethyl)-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a 4-methylbenzene ring, with two cyanomethyl groups. Its chemical structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.25 |

| Pseudomonas aeruginosa | 0.1 |

| Bacillus subtilis | 0.05 |

These findings suggest that the compound may serve as a potent candidate for further development as an antimicrobial agent.

Anticancer Activity

This compound has also been studied for its anticancer properties. It has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in hypoxic tumors. The inhibition of CA IX can disrupt tumor growth and proliferation, making this compound a potential therapeutic agent in cancer treatment.

Mechanism of Action:

The mechanism involves binding to the active site of CA IX, thereby preventing its catalytic activity. This inhibition leads to reduced tumor acidification and subsequent inhibition of tumor growth.

Case Studies

- Study on Antimicrobial Activity : A study conducted by researchers demonstrated the efficacy of this compound against resistant strains of bacteria, particularly focusing on its low MIC values compared to conventional antibiotics .

- Evaluation of Anticancer Properties : Another investigation highlighted the compound's role in inhibiting CA IX in various cancer cell lines, showing promising results in reducing cell viability at concentrations as low as 1 μM .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of sulfonamide derivatives, indicating that modifications to the cyanomethyl groups can enhance biological activity . The incorporation of different functional groups adjacent to the sulfonamide moiety has been shown to improve solubility and bioavailability, which are crucial for therapeutic applications.

Q & A

Q. What are the standard synthetic routes for N,N-bis(cyanomethyl)-4-methylbenzenesulfonamide, and how can reaction conditions be optimized?

Basic Research Question

this compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 4-methylbenzenesulfonamide with cyanomethylating agents (e.g., chloroacetonitrile) in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) with a base such as K₂CO₃ . Optimization strategies include:

- Solvent selection : NMP enhances solubility of intermediates, while DMF may accelerate reaction rates.

- Temperature : Heating to 80–100°C improves reaction efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) yields pure products (50–86% yields) .

Table 1: Reaction Optimization Parameters

| Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| NMP | K₂CO₃ | 80 | 50 |

| DMF | K₂CO₃ | 100 | 86 |

Q. How can spectroscopic techniques (NMR, HRMS) be used to confirm the structure of this compound?

Basic Research Question

- ¹H NMR : Key signals include aromatic protons (δ 7.28–7.50 ppm for the 4-methylbenzenesulfonamide ring) and cyanomethyl groups (δ 3.76 ppm, singlet, integrating for 4H) .

- ¹³C NMR : Peaks at ~115–120 ppm confirm nitrile carbons.

- HRMS : Compare calculated and observed [M+H]⁺ values (e.g., C₁₁H₁₂N₂O₂S: calculated 260.0625, observed 260.0623) to validate molecular integrity .

Q. How can researchers resolve contradictions between experimental and calculated HRMS data during structural validation?

Advanced Research Question

Discrepancies in HRMS data often arise from isotopic impurities or incomplete purification. Methodological solutions include:

- Repurification : Re-run column chromatography to remove residual salts or solvents .

- High-resolution calibration : Use internal standards (e.g., sodium trifluoroacetate) to recalibrate the mass spectrometer .

- Alternative ionization methods : Electrospray ionization (ESI) may reduce fragmentation compared to electron impact (EI) .

Q. What strategies are effective for modifying substituents on the sulfonamide scaffold to enhance reactivity or solubility?

Advanced Research Question

Substituent effects can be probed via:

- Alkylation : Introduce hydroxypropyl or allyl groups (e.g., N-(2-hydroxypropyl) derivatives) to improve hydrophilicity .

- Aromatic substitution : Replace the 4-methyl group with electron-withdrawing groups (e.g., fluoro) to alter electronic properties, as seen in related sulfonamide derivatives .

- Cyanomethyl vs. chloroethyl : Bis(cyanomethyl) derivatives exhibit higher stability under basic conditions compared to bis(chloroethyl) analogs .

Q. How can reaction mechanisms involving this compound be elucidated using computational or experimental methods?

Advanced Research Question

- DFT calculations : Model transition states for nucleophilic substitution reactions to identify rate-determining steps .

- Isotopic labeling : Use deuterated solvents (e.g., DMF-d₇) to track proton transfer in NMR kinetics studies .

- Catalytic studies : Test metal catalysts (e.g., Ni or Co) for cyanomethyl group transfer reactions, as demonstrated in similar sulfonamide systems .

Q. How can structure-activity relationship (SAR) studies guide the design of sulfonamide derivatives for biological applications?

Advanced Research Question

SAR strategies include:

- Analog synthesis : Prepare derivatives with varied substituents (e.g., trifluoromethyl, methoxy) and test antimicrobial or enzyme inhibitory activity .

- Pharmacophore mapping : Use X-ray crystallography (e.g., SHELX-refined structures) to identify critical hydrogen-bonding interactions .

- Bioassay integration : Pair synthetic data with in vitro assays (e.g., cytotoxicity testing) to correlate structural features with activity .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Advanced Research Question

Crystallization issues often stem from:

- Flexible cyanomethyl groups : Use slow evaporation in dichloromethane/hexane mixtures to promote ordered packing .

- Twinned crystals : Employ SHELXD for structure solution and SHELXL for refinement to handle diffraction ambiguities .

- Solvate formation : Co-crystallize with small molecules (e.g., methanol) to stabilize the lattice .

Properties

Molecular Formula |

C11H11N3O2S |

|---|---|

Molecular Weight |

249.29 g/mol |

IUPAC Name |

N,N-bis(cyanomethyl)-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C11H11N3O2S/c1-10-2-4-11(5-3-10)17(15,16)14(8-6-12)9-7-13/h2-5H,8-9H2,1H3 |

InChI Key |

YFOCQIRNFSISMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC#N)CC#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.